An In-Depth Technical Guide to 5,6-Difluoro-1H-indole-2-carboxylic Acid: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 5,6-Difluoro-1H-indole-2-carboxylic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Difluoro-1H-indole-2-carboxylic acid is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and materials science. The strategic placement of two fluorine atoms on the benzene portion of the indole scaffold imparts unique electronic properties, influencing the molecule's reactivity, acidity, and biological interactions. This guide provides a comprehensive overview of the chemical and physical properties of 5,6-difluoro-1H-indole-2-carboxylic acid, its synthesis, reactivity, and its burgeoning role as a key intermediate in the development of novel therapeutics.
Physicochemical Properties
The physicochemical properties of 5,6-difluoro-1H-indole-2-carboxylic acid are crucial for its handling, reaction optimization, and formulation. While experimental data for some properties are not widely published, a combination of predicted values and data from analogous compounds provides a solid foundation for its characterization.
| Property | Value | Source |
| Molecular Formula | C₉H₅F₂NO₂ | - |
| Molecular Weight | 197.14 g/mol | - |
| CAS Number | 169674-35-5 | [1][2][3] |
| Appearance | Solid | [4] |
| Boiling Point (Predicted) | 299.8 °C at 760 mmHg | [1] |
| Density (Predicted) | 1.605 g/cm³ | - |
| Solubility | Soluble in DMSO and methanol. | [5] |
| pKa (Predicted) | ~4.52 | [5] |
| Storage | 2-8°C, dry, sealed | [1][5] |
The fluorine atoms at the 5- and 6-positions are strongly electron-withdrawing, which is expected to lower the pKa of the carboxylic acid compared to the parent indole-2-carboxylic acid, making it a stronger acid.
Spectroscopic Characterization
Detailed spectroscopic data is essential for the unambiguous identification and quality control of 5,6-difluoro-1H-indole-2-carboxylic acid. While a publicly available, comprehensive dataset for this specific molecule is limited, the expected spectral features can be inferred from the known characteristics of indole and carboxylic acid moieties.
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the N-H and O-H protons. The protons on the indole ring will exhibit complex splitting patterns due to H-H and H-F couplings. The carboxylic acid proton is typically a broad singlet, and its chemical shift is dependent on concentration and solvent.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show nine distinct carbon signals. The carbonyl carbon of the carboxylic acid will appear in the downfield region (typically 160-180 ppm). The carbons attached to fluorine will show characteristic splitting due to C-F coupling.
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A strong C=O stretching vibration will be present around 1700 cm⁻¹. The N-H stretch of the indole ring is expected around 3300-3500 cm⁻¹.
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 197. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (M-17) and a carboxyl group (M-45).
Synthesis of 5,6-Difluoro-1H-indole-2-carboxylic Acid
The synthesis of substituted indoles can be achieved through several classic and modern organic reactions. For 5,6-difluoro-1H-indole-2-carboxylic acid, the Fischer and Reissert indole syntheses are two prominent and adaptable methods.
Fischer Indole Synthesis
The Fischer indole synthesis is a robust method for preparing indoles from an arylhydrazine and an aldehyde or ketone under acidic conditions. To synthesize 5,6-difluoro-1H-indole-2-carboxylic acid via this route, one would start with (3,4-difluorophenyl)hydrazine and a pyruvate derivative.
Figure 2: Generalized workflow for the Reissert Indole Synthesis of the target molecule.
Experimental Protocol (General):
-
Condensation: 3,4-Difluoro-2-nitrotoluene is condensed with diethyl oxalate in the presence of a strong base like sodium ethoxide to form an α-keto ester.
-
Reductive Cyclization: The nitro group of the resulting intermediate is reduced, typically using a reducing agent like zinc in acetic acid or catalytic hydrogenation. The newly formed amino group then spontaneously cyclizes onto the adjacent keto-ester moiety.
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Aromatization and Hydrolysis: The cyclized intermediate aromatizes to the indole ring, and the ester is hydrolyzed to the carboxylic acid.
Chemical Reactivity
The reactivity of 5,6-difluoro-1H-indole-2-carboxylic acid is governed by the interplay of the electron-rich indole nucleus, the electron-withdrawing fluorine substituents, and the carboxylic acid group.
Electrophilic Aromatic Substitution
The indole ring is highly susceptible to electrophilic attack, with the C3 position being the most nucleophilic. The electron-withdrawing fluorine atoms at C5 and C6 decrease the overall electron density of the benzene ring, potentially making the pyrrole ring even more reactive in comparison. However, these substituents may also influence the regioselectivity of substitution on the benzene ring if the C3 position is blocked.
Common electrophilic substitution reactions include:
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Halogenation: Introduction of a halogen (Cl, Br, I) at the C3 position.
-
Nitration: Introduction of a nitro group (NO₂), typically at C3.
-
Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups.
Reactions of the Carboxylic Acid Group
The carboxylic acid at the C2 position can undergo a variety of standard transformations:
-
Esterification: Conversion to an ester by reaction with an alcohol under acidic conditions.
-
Amide Bond Formation: Coupling with primary or secondary amines to form amides. This is a particularly important reaction in medicinal chemistry for generating libraries of compounds for biological screening. A variety of coupling reagents can be employed, such as HATU, HOBt/EDC, or conversion to the acid chloride followed by reaction with the amine.
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Figure 3: A diagram illustrating the main reactivity pathways for 5,6-difluoro-1H-indole-2-carboxylic acid.
Applications in Drug Discovery and Materials Science
5,6-Difluoro-1H-indole-2-carboxylic acid is a valuable building block in the synthesis of complex organic molecules with diverse applications.
Pharmaceutical Intermediate
The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The introduction of fluorine atoms can enhance metabolic stability, binding affinity, and cell permeability. 5,6-Difluoro-1H-indole-2-carboxylic acid serves as a key intermediate in the synthesis of biologically active molecules, particularly those targeting neurological and psychiatric disorders by interacting with receptors like serotonin receptors. [1] While not definitively established in publicly available literature as a direct starting material, its structure is closely related to intermediates used in the synthesis of targeted cancer therapies such as the BRAF inhibitor dabrafenib (Tafinlar®) . The core of dabrafenib contains a substituted indole moiety, and the use of fluorinated precursors is a common strategy in the synthesis of such complex molecules.
Materials Science
Fluorinated organic compounds are of growing interest in materials science for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The electron-withdrawing nature of fluorine can tune the electronic properties of conjugated systems, impacting charge transport and device performance. The rigid, planar structure of the indole ring, combined with the electronic influence of the fluorine atoms, makes 5,6-difluoro-1H-indole-2-carboxylic acid a potential precursor for novel organic semiconductor materials.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 5,6-difluoro-1H-indole-2-carboxylic acid. Based on safety data for analogous compounds, it should be considered an irritant to the eyes, skin, and respiratory system.
-
Personal Protective Equipment (PPE): Wear appropriate safety glasses, chemical-resistant gloves, and a lab coat.
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place. [1]* In case of contact: In case of skin or eye contact, flush with copious amounts of water and seek medical attention. If inhaled, move to fresh air.
Always consult the specific Material Safety Data Sheet (MSDS) provided by the supplier before use.
Conclusion
5,6-Difluoro-1H-indole-2-carboxylic acid is a versatile and valuable building block for organic synthesis. Its unique combination of a fluorinated indole core and a reactive carboxylic acid handle makes it a highly sought-after intermediate in the quest for novel pharmaceuticals and advanced materials. A thorough understanding of its properties, synthesis, and reactivity is paramount for its effective utilization in research and development. As the demand for sophisticated fluorinated organic molecules continues to grow, the importance of 5,6-difluoro-1H-indole-2-carboxylic acid in enabling scientific innovation is set to increase.
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